1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde
Overview
Description
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde is an organic compound with the molecular formula C10H10N2O21. It is typically a white to pale yellow crystalline solid1.
Synthesis Analysis
The specific synthesis process of this compound is not readily available in the search results. However, it’s worth noting that similar compounds are often synthesized through reactions involving benzimidazole and appropriate methylation reagents2.Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string CN1C(=O)N(C)c2cc(C=O)ccc12
3. This indicates that the molecule contains a benzimidazole core with two methyl groups attached to one nitrogen atom, an oxo group (=O) attached to the other nitrogen atom, and a carbaldehyde group (-C=O) attached to one of the carbon atoms in the benzene ring3.
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not readily available in the search results. However, it’s known that similar compounds can participate in various chemical reactions due to the presence of reactive functional groups such as the oxo group and the carbaldehyde group2.Physical And Chemical Properties Analysis
This compound has a molecular weight of 190.21. It is typically stored in an inert atmosphere at temperatures between 2-8°C1. The purity of the compound is typically around 95%1.Scientific Research Applications
Synthesis of pH-Sensitive Spin Probes
The compound has been utilized in the synthesis of pH-sensitive spin probes. Kirilyuk et al. (2003) explored the preparation of 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides and their conversion to stable nitroxides, demonstrating their potential as pH-sensitive probes (Kirilyuk et al., 2003).
Green Chemistry Approaches
Shelke et al. (2009) reported the use of this compound in the context of green chemistry. They conducted Knoevenagel condensation reactions using an ionic liquid at room temperature, highlighting an environmentally friendly synthesis method (Shelke et al., 2009).
Synthesis of Masked Amino Aldehydes
Denisenko et al. (2010) described the synthesis of 5'-substituted 2-(2-amino-3-furanyl)-1,3-dimethyl-1H-benzimidazolium bromides, showing their role as masked amino aldehydes. This research demonstrates the compound's utility in the preparation of various furancarboxaldehyde derivatives (Denisenko et al., 2010).
Reactions with Enamines
Ukhin et al. (1999) investigated the reactions of benzimidazole-2-carbaldehyde with enamines, leading to the formation of various heterocyclic compounds. This study highlights the compound's reactivity and potential in synthesizing complex molecular structures (Ukhin et al., 1999).
Synthesis of Fluorinated Derivatives
Belyaev et al. (2019) focused on the synthesis of 2-RF-pyrimido[1,2-a]benzimidazole-4-carbaldehyde derivatives. The study underscores the impact of fluorinated substituents and their role in regiochemical outcomes, indicating the compound's versatility in creating fluorinated structures (Belyaev et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed or if it comes into contact with the eyes1. Precautionary measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment4.
Future Directions
The future directions of this compound are not specified in the search results. However, similar benzimidazole derivatives have shown potential in various fields, including as reagents for the synthesis of other organic compounds2, and as n-type dopants in organic and printed electronics5.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information or specific applications, please refer to the relevant scientific literature or consult with a chemical expert.
properties
IUPAC Name |
1,3-dimethyl-2-oxobenzimidazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-11-8-4-3-7(6-13)5-9(8)12(2)10(11)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRNWHRHGONGPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=O)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345553 | |
Record name | 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde | |
CAS RN |
55241-49-1 | |
Record name | 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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